

Assessing the Neuroprotective Effects of ZT-1a: Application Notes and Protocols

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Compound of Interest

Compound Name: ZT-1a

Cat. No.: B10828095

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These application notes provide a comprehensive guide to evaluating the neuroprotective properties of **ZT-1a**, a potent and selective inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK). The protocols outlined below are designed for both in vitro and in vivo models of neuronal injury, with a focus on ischemic stroke.

Introduction to ZT-1a and its Mechanism of Action

ZT-1a is a novel therapeutic agent that has demonstrated significant neuroprotective effects in preclinical studies.[1][2] Its primary mechanism of action is the inhibition of the WNK-SPAK/OSR1-NKCC1 signaling pathway.[2][3] Under pathological conditions such as ischemic stroke, this pathway becomes hyperactive, leading to an influx of ions and water into neurons, resulting in cytotoxic edema, neuronal death, and neuroinflammation.[3] **ZT-1a**, by selectively inhibiting SPAK, effectively downregulates this cascade, thereby reducing cerebral edema, protecting against brain damage, and improving neurological outcomes.[4]

Data Presentation

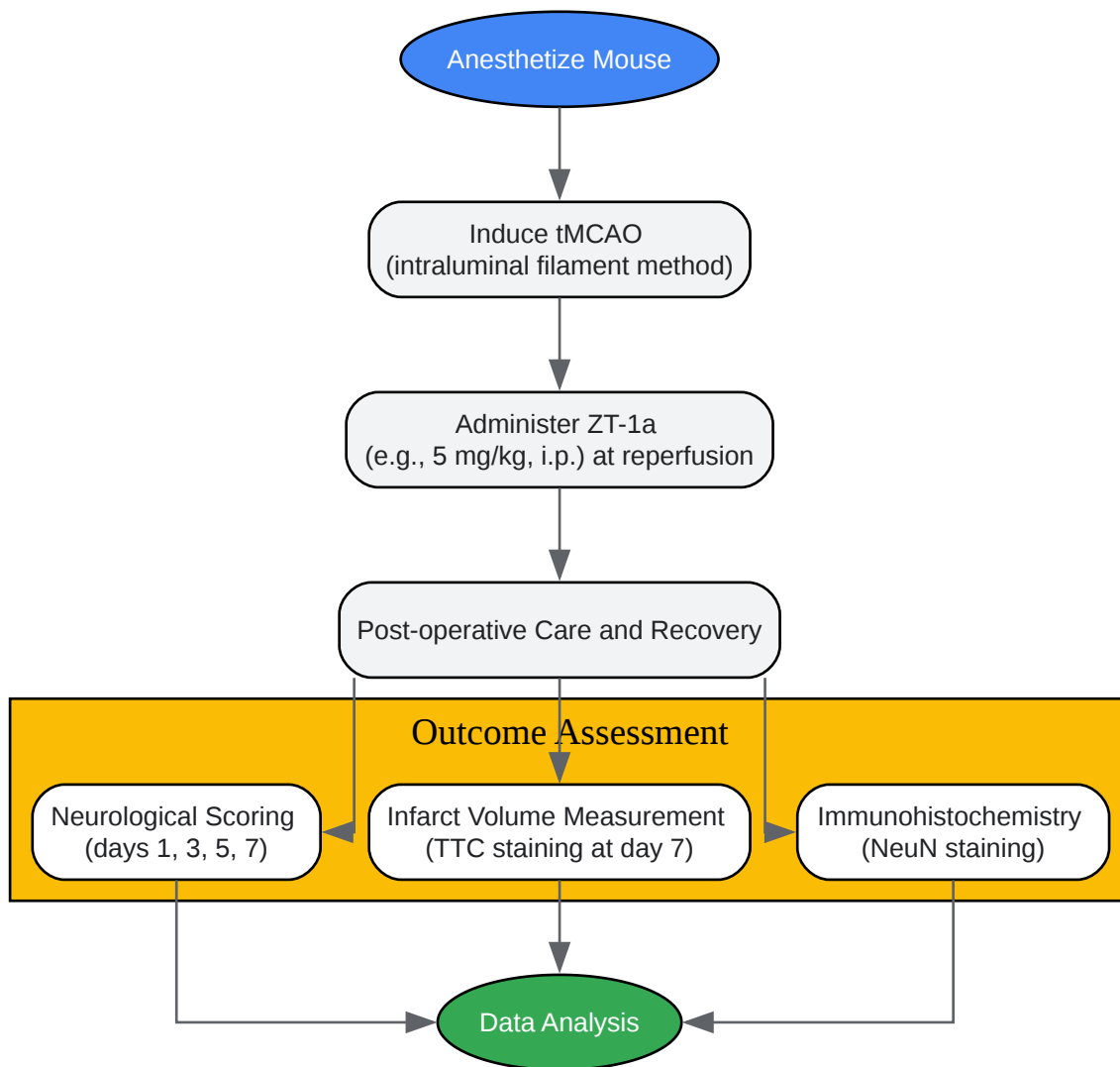
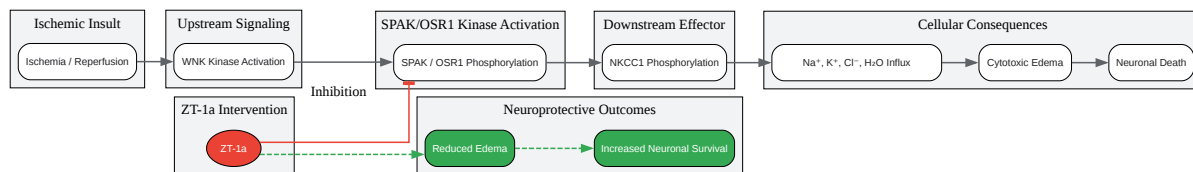
In Vitro Efficacy of ZT-1a

| Assay | Cell Type | Insult | ZT-1a Concentration | Outcome Measure | Result | Reference |
|-------------------------|--------------------------------------|--|---------------------|---------------------------------|--|-----------|
| Cell Viability | Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 1 μ M | MTT Assay | Increased cell viability compared to vehicle | [5] |
| Ion Influx | HEK-293 cells transfected with NKCC1 | Hypotonic low $[\text{Cl}^-]$ conditions | 10 μ M | $^{86}\text{Rb}^+$ uptake assay | Inhibition of NKCC1-mediated ion influx | [4] |
| Protein Phosphorylation | Choroid Plexus Epithelial Cells | H_2O_2 (200 μ M) | 1 μ M | Western Blot | Reduced phosphorylation of SPAK and NKCC1 | [5] |

In Vivo Efficacy of ZT-1a in a Mouse Model of Ischemic Stroke (tMCAO)

| Treatment Group | Dose | Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
|---------------------------|----------------------------|----------------------|------------------------------|--|---|
| ZT-1a | 5 mg/kg | Intraperitoneal | 52.0% (p < 0.01) | Significant improvement at days 3-7 post-stroke (p < 0.05) | [6] [7] |
| ZT-1a derivatives (ZT-1c) | 5 mg/kg/day (osmotic pump) | Subcutaneous | 38.1% (p < 0.01) | Significant improvement at days 3-7 post-stroke (p < 0.05) | [6] |
| ZT-1a derivatives (ZT-1d) | 5 mg/kg/day (osmotic pump) | Subcutaneous | 39.4% (p < 0.01) | Significant improvement at days 3-7 post-stroke (p < 0.05) | [6] |

Signaling Pathway of ZT-1a's Neuroprotective Action



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